Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that features a unique structural framework. The compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a thia-azaspiro scaffold. This structure imparts distinct chemical and physical properties, making it a valuable building block in synthetic chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common approach is the reaction of a suitable azaspiro precursor with tert-butyl chloroformate under basic conditions to introduce the tert-butyl ester group. The hydroxy group can be introduced through selective oxidation or hydrolysis reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The thia-azaspiro scaffold can be reduced under specific conditions to modify the sulfur and nitrogen atoms.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (pyridinium chlorochromate) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines or alcohols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the tert-butyl ester group can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new chemical space.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Mechanism of Action
The mechanism of action of tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thia-azaspiro scaffold can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound shares a similar spirocyclic core but differs in the presence of diaza groups instead of thia-aza groups.
Tert-butyl-8-hydroxy-5-oxa-2-azaspiro[3.4]octane-2-carboxylate: This compound features an oxa-azaspiro scaffold, highlighting the versatility of spirocyclic structures.
Uniqueness
Tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate is unique due to its combination of a hydroxy group, a thia-azaspiro scaffold, and a tert-butyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl (8R)-8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3S/c1-10(2,3)15-9(14)12-5-11(6-12)7-16-4-8(11)13/h8,13H,4-7H2,1-3H3/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCUTJNAMHPWHK-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CSC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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